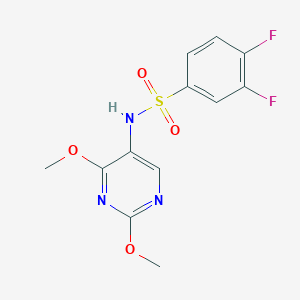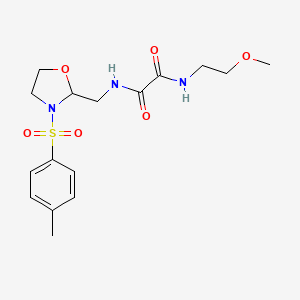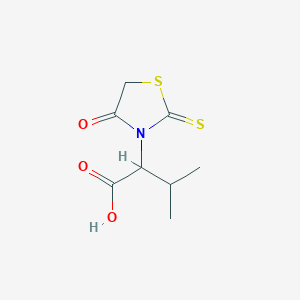![molecular formula C11H19NO5 B2923013 (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid CAS No. 1932459-38-5](/img/structure/B2923013.png)
(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of amino acid derivative, which contains an oxolane (a five-membered ring containing an oxygen atom) and a carboxylic acid group. The presence of the carboxylic acid group suggests that this compound could participate in reactions typical of carboxylic acids, such as esterification or amide formation .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an oxolane ring, a carboxylic acid group, and a protected amino group. The stereochemistry is indicated by the (2S,3S) notation, which means that the 2nd and 3rd carbon atoms in the compound have S (from Latin sinister, left) configuration .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound could undergo a variety of chemical reactions. For example, the carboxylic acid group could react with alcohols to form esters, or with amines to form amides . The Boc-protected amino group could be deprotected under acidic conditions to reveal a free amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups (like the carboxylic acid) would likely make it soluble in polar solvents .Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the oxolane ring and the introduction of the amino group. The final step involves the deprotection of the carboxylic acid group.", "Starting Materials": [ "2-methylpropan-2-ol", "2-bromoacetic acid", "triethylamine", "diisopropylcarbodiimide", "N-hydroxysuccinimide", "2-aminoethanol", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Protection of carboxylic acid group using acetic anhydride and triethylamine", "Formation of oxolane ring by reaction of protected carboxylic acid with 2-aminoethanol in the presence of diisopropylcarbodiimide and N-hydroxysuccinimide", "Introduction of amino group by reaction of oxolane intermediate with 2-methylpropan-2-ol in the presence of hydrochloric acid", "Deprotection of carboxylic acid group using sodium hydroxide and ethanol" ] } | |
Número CAS |
1932459-38-5 |
Fórmula molecular |
C11H19NO5 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Clave InChI |
DBSNKSRKAWXFCQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1CCOC1C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCOC1C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


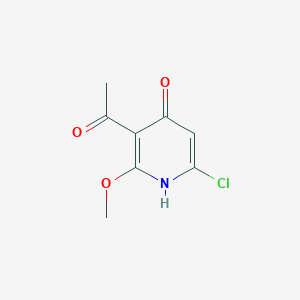
![N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2922932.png)
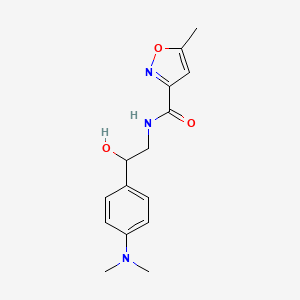


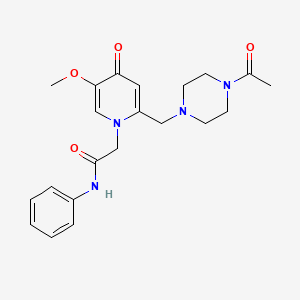
![N-[1-(2-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2922939.png)
![N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2922942.png)
![Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2922945.png)
![Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2922946.png)
